molecular formula C11H15NO3 B2362210 1-(Neopentyloxy)-4-nitrobenzene CAS No. 14225-16-2

1-(Neopentyloxy)-4-nitrobenzene

Cat. No.: B2362210
CAS No.: 14225-16-2
M. Wt: 209.245
InChI Key: ZAOUOBFZAWXHFB-UHFFFAOYSA-N
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Description

1-(Neopentyloxy)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a neopentyloxy group at the 1-position and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Neopentyloxy)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(neopentyloxy)benzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Neopentyloxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The neopentyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-(Neopentyloxy)-4-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

1-(Neopentyloxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Materials Science:

    Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Neopentyloxy)-4-nitrobenzene depends on its specific application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. In biological systems, if applicable, the compound may interact with specific molecular targets, though detailed studies would be required to elucidate these interactions.

Comparison with Similar Compounds

    1-(Neopentyloxy)-2-nitrobenzene: Similar structure but with the nitro group at the 2-position.

    1-(Neopentyloxy)-3-nitrobenzene: Similar structure but with the nitro group at the 3-position.

    1-(Neopentyloxy)-4-aminobenzene: The amino derivative obtained by reduction of the nitro group.

Uniqueness: 1-(Neopentyloxy)-4-nitrobenzene is unique due to the specific positioning of the neopentyloxy and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these substituents can lead to distinct properties compared to other isomers or related compounds.

Properties

IUPAC Name

1-(2,2-dimethylpropoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)8-15-10-6-4-9(5-7-10)12(13)14/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOUOBFZAWXHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To dimethylformamide solution (78 ml) containing 4-chloronitrobenzene (15.7 g) and neopentyl alcohol (10.6 g) was added by portions sodium hydride (60% content, 4.8 g) under ice-cooling. The mixture was stirred under ice-cooling for 1 h. The mixture was warmed to room temperature and stirred further for 1 h. The reaction mixture was poured into water and extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, after which the solvent was evaporated under reduced pressure. The obtained oily substance was distilled under reduced pressure to give 4-neopentyloxynitrobenzene (69 g), boiling point: 120–125° C./0.1 mmHg.
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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